Tizanidine Dimer
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Overview
Description
Tizanidine Dimer is a compound derived from Tizanidine, a centrally acting skeletal muscle relaxant. Tizanidine itself is an imidazoline derivative with alpha-2 adrenergic agonist activity, primarily used to manage spasticity. The dimer form of Tizanidine is of interest due to its potential unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tizanidine Dimer involves the coupling of two Tizanidine molecules. This can be achieved through various synthetic routes, including:
Oxidative Coupling: This method involves the use of oxidizing agents to facilitate the coupling of two Tizanidine molecules. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Catalytic Coupling: Transition metal catalysts such as palladium or nickel can be used to promote the coupling reaction under mild conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidative or catalytic coupling processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as:
Purification: Techniques like recrystallization or chromatography are employed to purify the dimer.
Quality Control: Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to ensure the quality and consistency of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the dimer into its reduced forms, potentially altering its pharmacological properties.
Substitution: The dimer can participate in substitution reactions, where functional groups on the Tizanidine molecules are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, nickel.
Major Products Formed:
Oxidized Derivatives: These products result from the oxidation of the dimer and may have different pharmacological activities.
Reduced Forms: Reduction of the dimer can lead to products with altered chemical and biological properties.
Scientific Research Applications
Tizanidine Dimer has several scientific research applications, including:
Chemistry: Used as a model compound to study dimerization reactions and the effects of dimerization on chemical properties.
Biology: Investigated for its potential effects on biological systems, including its interactions with cellular receptors and enzymes.
Medicine: Explored for its potential therapeutic applications, particularly in the management of spasticity and other neuromuscular disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of Tizanidine Dimer is similar to that of Tizanidine, involving the activation of alpha-2 adrenergic receptors. This activation leads to:
Presynaptic Inhibition: Reduces the release of excitatory neurotransmitters, decreasing neuronal excitability.
Polysynaptic Pathways: The dimer primarily affects polysynaptic pathways, reducing the facilitation of spinal motor neurons.
Comparison with Similar Compounds
Clonidine: Another alpha-2 adrenergic agonist with similar pharmacological effects.
Guanfacine: Shares structural similarities and has comparable therapeutic applications.
Brimonidine: Used primarily in ophthalmology but has similar receptor activity.
Uniqueness of Tizanidine Dimer:
Enhanced Potency: The dimer form may exhibit enhanced potency compared to the monomer due to increased receptor binding affinity.
Altered Pharmacokinetics: The dimer may have different absorption, distribution, metabolism, and excretion profiles, potentially leading to improved therapeutic outcomes.
Properties
Molecular Formula |
C14H10Cl2N6S2 |
---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
N,N'-bis(5-chloro-2,1,3-benzothiadiazol-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H10Cl2N6S2/c15-7-1-3-9-13(21-23-19-9)11(7)17-5-6-18-12-8(16)2-4-10-14(12)22-24-20-10/h1-4,17-18H,5-6H2 |
InChI Key |
GCRUVWHTHKWBSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1Cl)NCCNC3=C(C=CC4=NSN=C43)Cl |
Origin of Product |
United States |
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